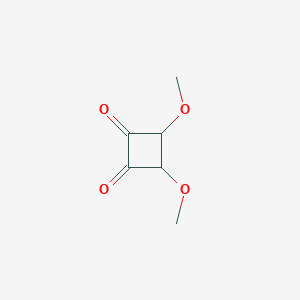![molecular formula C20H41ClN2S B14069889 1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 102069-72-7](/img/structure/B14069889.png)
1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a compound that belongs to the class of ionic liquids. These are salts in the liquid state, which are typically composed of an organic cation and an inorganic or organic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. These properties make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-methylimidazole with 1-chlorodecane. The reaction is carried out under reflux conditions in an inert atmosphere to prevent any side reactions. The product is then purified by recrystallization or column chromatography to obtain the desired ionic liquid in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.
Substitution: The chloride ion can be substituted with other anions, such as triflate or tetrafluoroborate, to form different ionic liquids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Anion exchange reactions are typically carried out in polar solvents like acetonitrile or water.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazolium derivatives.
Substitution: Various ionic liquids with different anions.
Applications De Recherche Scientifique
1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ability to dissolve a wide range of compounds and its thermal stability.
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism by which 1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other compounds in solution. In biological systems, the compound can interact with cell membranes and proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Decyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
Uniqueness
1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the hexylsulfanyl group, which imparts additional functionality and reactivity compared to other similar compounds. This group can participate in various chemical reactions, such as oxidation and substitution, providing additional versatility in its applications .
Propriétés
Numéro CAS |
102069-72-7 |
|---|---|
Formule moléculaire |
C20H41ClN2S |
Poids moléculaire |
377.1 g/mol |
Nom IUPAC |
1-decyl-3-(hexylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C20H40N2S.ClH/c1-3-5-7-9-10-11-12-13-15-21-16-17-22(19-21)20-23-18-14-8-6-4-2;/h16-17H,3-15,18-20H2,1-2H3;1H |
Clé InChI |
SVRAOBKEYJXFON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[NH+]1CN(C=C1)CSCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)




![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)


